molecular formula C34H42N6O9 B10771018 (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[(3-hydroxy-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[(3-hydroxy-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid

Cat. No.: B10771018
M. Wt: 678.7 g/mol
InChI Key: QUSCQANKQSFCGJ-FWEHEUNISA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RB-400 involves multiple steps, starting from the basic amino acids and incorporating various protective groups to ensure the correct sequence and structure of the peptide. The reaction conditions typically involve controlled temperatures, pH levels, and the use of specific catalysts to facilitate the formation of peptide bonds.

Industrial Production Methods

Industrial production of RB-400 may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

RB-400 can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized peptides, while reduction may produce reduced peptides with altered functional groups.

Scientific Research Applications

RB-400 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and interactions with proteins.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of RB-400 involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate various biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific context and application of the compound.

Properties

Molecular Formula

C34H42N6O9

Molecular Weight

678.7 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[(2-carboxyacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C34H42N6O9/c1-3-4-14-27(33(48)39-25(17-29(42)43)32(47)38-24(31(35)46)15-20-10-6-5-7-11-20)40(2)34(49)26(37-28(41)18-30(44)45)16-21-19-36-23-13-9-8-12-22(21)23/h5-13,19,24-27,36H,3-4,14-18H2,1-2H3,(H2,35,46)(H,37,41)(H,38,47)(H,39,48)(H,42,43)(H,44,45)/t24-,25-,26-,27-/m0/s1

InChI Key

QUSCQANKQSFCGJ-FWEHEUNISA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N(C)C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CC(=O)O

Canonical SMILES

CCCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N)N(C)C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CC(=O)O

Origin of Product

United States

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